JNJ-10397049

Descripción general

Descripción

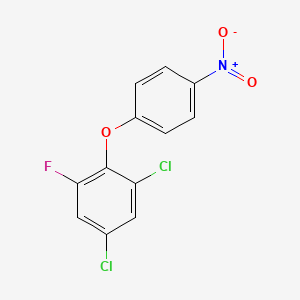

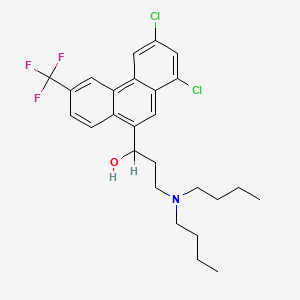

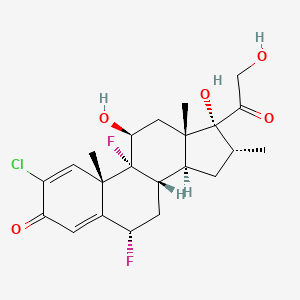

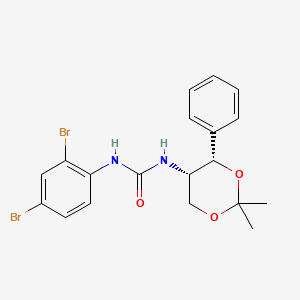

JNJ-10397049 es un antagonista potente y altamente selectivo del receptor de orexina 2. Este compuesto ha sido estudiado por sus efectos promotores del sueño y su capacidad para atenuar los efectos reforzantes del etanol en modelos animales . La fórmula química de this compound es C19H20Br2N2O3, y tiene una masa molar de 484,188 gramos por mol .

Aplicaciones Científicas De Investigación

JNJ-10397049 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor de orexina 2 y su papel en varios procesos fisiológicos.

Biología: Ayuda a comprender el papel de los receptores de orexina en la regulación del sueño y la adicción.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en trastornos del sueño y dependencia del alcohol.

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos al sistema de orexina.

Mecanismo De Acción

JNJ-10397049 ejerce sus efectos al unirse selectivamente y antagonizar el receptor de orexina 2. Este receptor participa en la regulación de la vigilia y la excitación. Al bloquear el receptor de orexina 2, this compound promueve el sueño y reduce los efectos reforzantes del etanol. Los objetivos moleculares incluyen el receptor de orexina 2, y las vías involucradas están relacionadas con la regulación del sueño y la adicción .

Análisis Bioquímico

Biochemical Properties

JNJ-10397049 interacts primarily with the orexin 2 receptor (OX2R), exhibiting a high degree of selectivity . It has a pKi of 8.3, indicating a strong binding affinity for the OX2R . This interaction with OX2R is crucial for the compound’s biological effects .

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it has been found to promote non-rapid eye movement (NREM) sleep in animal models . In the context of neuroinflammation, this compound has been observed to reduce the expression of pro-inflammatory factors IL-1β and TNF-α, and inhibit microglial activation .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the OX2R . By binding to this receptor, it inhibits the activity of orexins, neuropeptides that play a crucial role in wakefulness and other biological functions . This results in an increase in NREM sleep .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce a significant reduction in NREM sleep latency and an increase in NREM sleep duration during the first 2 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. At doses of 10 mg/kg, it was found to increase NREM duration . Furthermore, it has been reported to dose-dependently reduce ethanol-reinforced lever presses, indicating a selective effect for ethanol .

Transport and Distribution

The OX2R, its primary target, is widely distributed throughout the central nervous system, suggesting that this compound may also have a widespread distribution .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its antagonistic action on the OX2R, it is likely to be found in regions where this receptor is expressed. The OX2R is known to be present in various regions of the brain, including the hypothalamus .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de JNJ-10397049 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la reacción de isocianato de 2,4-dibromofenilo con una amina adecuada para formar el derivado de urea.

Ciclización: El intermedio se cicliza luego para formar la estructura cíclica de dioxano.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y condiciones de reacción escalables para garantizar la calidad y pureza consistentes del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

JNJ-10397049 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.

Sustitución: Los átomos de bromo en el compuesto se pueden sustituir por otros grupos funcionales utilizando reactivos adecuados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en las posiciones de bromo .

Comparación Con Compuestos Similares

Compuestos similares

Suvorexant: Otro antagonista del receptor de orexina utilizado para el tratamiento del insomnio.

Almorexant: Un antagonista dual del receptor de orexina investigado por sus efectos promotores del sueño.

MK-1064: Un antagonista selectivo del receptor de orexina 2 con propiedades similares para promover el sueño.

Singularidad

JNJ-10397049 es único debido a su alta selectividad por el receptor de orexina 2 sobre el receptor de orexina 1, lo que lo convierte en una herramienta valiosa para estudiar el papel específico del receptor de orexina 2 en el sueño y la adicción .

Propiedades

IUPAC Name |

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKIJGLHFFQHBE-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336831 | |

| Record name | JNJ-10397049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708275-58-5 | |

| Record name | JNJ-10397049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-10397049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-10397049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JNJ-10397049 interact with its target, the orexin 2 receptor, and what are the downstream effects of this interaction?

A: this compound selectively binds to the OX2R, preventing the binding of its endogenous ligands, orexin A and orexin B. This antagonism inhibits the downstream signaling pathways usually activated by orexins. [, , ] These pathways are involved in promoting wakefulness, increasing energy expenditure, and modulating neurotransmitter release. [, ] By blocking these pathways, this compound promotes sleep, reduces food intake, and alters neurotransmitter levels in specific brain regions. [, , ]

Q2: Can you elaborate on the specific effects of this compound on neurotransmitter systems?

A: Research indicates that this compound administration is associated with decreased extracellular histamine levels in the lateral hypothalamus. [] This decrease in histamine, a neurotransmitter linked to wakefulness, is thought to contribute to the sleep-promoting effects of OX2R antagonism. [] Conversely, this compound can lead to increased dopamine release in the prefrontal cortex. [] This increase in dopamine, a neurotransmitter involved in reward and motivation, might play a role in the complex interplay between OX1R and OX2R antagonism on sleep regulation. []

Q3: What is the significance of the selective antagonism of the OX2R by this compound, particularly in comparison to dual orexin receptor antagonists?

A: While dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, this compound selectively targets OX2R. [, ] Studies have shown that OX2R antagonism alone is sufficient to induce and sustain sleep. [] Interestingly, co-administration of this compound with an OX1R antagonist attenuates the sleep-promoting effects of this compound, suggesting a complex interplay between these receptors in sleep regulation. [] This highlights the importance of understanding the distinct roles of each receptor subtype in developing targeted therapies for sleep disorders.

Q4: Beyond sleep regulation, what other potential therapeutic applications are being explored for this compound?

A4: this compound has shown promise in preclinical models for its potential in other areas:

Q5: What are the limitations of the current research on this compound?

A: While promising, most research on this compound is preclinical, relying heavily on animal models and in vitro studies. Further research, particularly clinical trials, is needed to confirm its efficacy and safety profile in humans. [, , ] Additionally, more in-depth investigations are needed to fully elucidate the complex interplay between OX1R and OX2R and their downstream signaling pathways, which will ultimately inform the development of more targeted and effective therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.